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molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9

1,3-Benzothiazol-5-amine

Cat. No. B072588
M. Wt: 150.2 g/mol
InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247556B2

Procedure details

2-Isopropylbenzo[d]thiazol-5-amine was prepared from 2-isopropyl-5-nitrobenzo[d]thiazole similar to that described in the preparation benzo[d]thiazol-5-amine.
Name
2-isopropyl-5-nitrobenzo[d]thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:7]=2[N:8]=1)([CH3:3])[CH3:2].S1C2C=CC(N)=CC=2N=C1>>[CH:1]([C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:7]=2[N:8]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
2-isopropyl-5-nitrobenzo[d]thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC(=C2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1SC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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